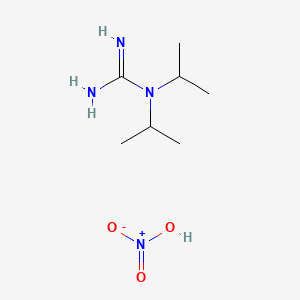
Guanidine, 1,1-diisopropyl-, nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, 1,1-diisopropyl-, nitrate is a compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. This compound, specifically, is a derivative of guanidine with two isopropyl groups attached to the nitrogen atoms, and it is combined with nitrate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the reaction of amines with activated guanidine precursors. For guanidine, 1,1-diisopropyl-, nitrate, one common method involves the reaction of diisopropylamine with a guanidylating agent such as S-methylisothiourea. The reaction is usually carried out under mild conditions, often in the presence of a base to facilitate the formation of the guanidine structure .
Industrial Production Methods
Industrial production of guanidines often employs large-scale reactions using readily available starting materials. For this compound, the process might involve the use of diisopropylamine and a guanidylating agent in a continuous flow reactor to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, 1,1-diisopropyl-, nitrate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized guanidine derivatives.
Reduction: Reduction reactions can convert the guanidine to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace one of the isopropyl groups with another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroguanidine derivative, while reduction could produce a diisopropylamine .
Applications De Recherche Scientifique
Guanidine, 1,1-diisopropyl-, nitrate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of guanidine, 1,1-diisopropyl-, nitrate involves its strong basicity and ability to form hydrogen bonds. This allows it to interact with various molecular targets, including enzymes and nucleic acids. The compound can enhance the release of acetylcholine following a nerve impulse, which is particularly relevant in its medical applications . Additionally, it can disrupt bacterial cell membranes, making it useful as an antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine hydrochloride: A simpler guanidine derivative used in protein denaturation and as a reagent in organic synthesis.
S-methylisothiourea: Another guanidine derivative used as a guanidylating agent in synthetic chemistry.
Diisopropylamine: A related compound used as a precursor in the synthesis of guanidines.
Uniqueness
Guanidine, 1,1-diisopropyl-, nitrate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the nitrate group also adds to its versatility in various applications, particularly in industrial and research settings .
Propriétés
Numéro CAS |
313-35-9 |
|---|---|
Formule moléculaire |
C7H18N4O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
1,1-di(propan-2-yl)guanidine;nitric acid |
InChI |
InChI=1S/C7H17N3.HNO3/c1-5(2)10(6(3)4)7(8)9;2-1(3)4/h5-6H,1-4H3,(H3,8,9);(H,2,3,4) |
Clé InChI |
BGMVMJIGMILKIR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=N)N.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Naphth[2,1-g]isoquinoline](/img/structure/B14753257.png)
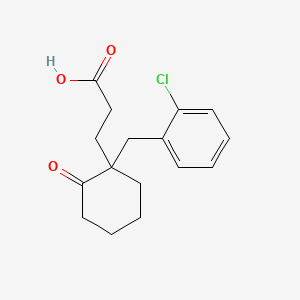
![(1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate](/img/structure/B14753267.png)
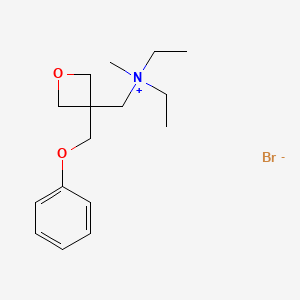
![tert-butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14753270.png)
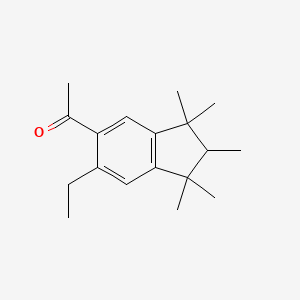
![1,1,1-trifluoro-N-(12-oxo-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)methanesulfonamide](/img/structure/B14753293.png)
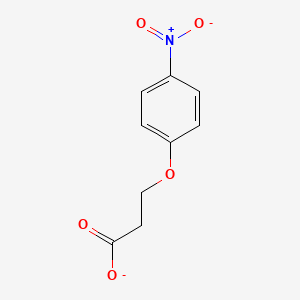
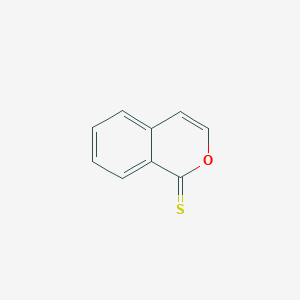
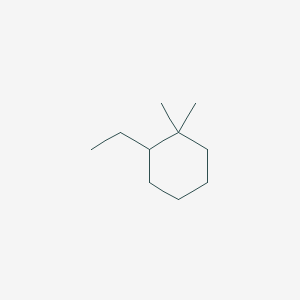
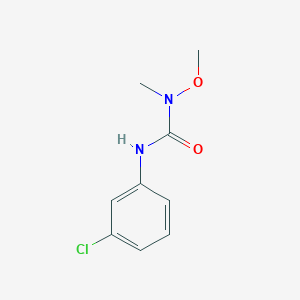
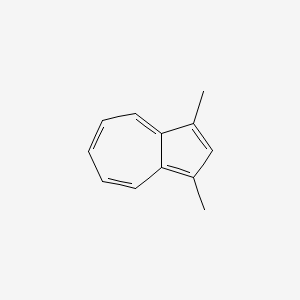
![4,4-difluoro-N-[1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide](/img/structure/B14753327.png)
